Ethyl 6-fluoroquinoline-8-carboxylate
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Overview
Description
Ethyl 6-fluoroquinoline-8-carboxylate is a chemical compound belonging to the quinoline family, characterized by the presence of a fluorine atom at the 6th position and an ethyl ester group at the 8th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-fluoroquinoline-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzoyl chloride with ethyl acetoacetate in the presence of a base, followed by fluorination at the 6th position using a fluorinating agent such as Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoroquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
Ethyl 6-fluoroquinoline-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 6-fluoroquinoline-8-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial properties .
Comparison with Similar Compounds
Ethyl 6-fluoroquinoline-8-carboxylate can be compared with other fluoroquinolines such as:
Ciprofloxacin: A widely used antibiotic with a similar mechanism of action.
Norfloxacin: Another fluoroquinolone with applications in treating bacterial infections.
Ofloxacin: Known for its broad-spectrum antibacterial activity
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to other fluoroquinolines .
Properties
Molecular Formula |
C12H10FNO2 |
---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
ethyl 6-fluoroquinoline-8-carboxylate |
InChI |
InChI=1S/C12H10FNO2/c1-2-16-12(15)10-7-9(13)6-8-4-3-5-14-11(8)10/h3-7H,2H2,1H3 |
InChI Key |
HTMYJCISWKNBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC(=C1)F)C=CC=N2 |
Origin of Product |
United States |
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